molecular formula C19H16FNO3 B11016390 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11016390
M. Wt: 325.3 g/mol
InChI Key: JMZCALKGCSMGKR-UHFFFAOYSA-N
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Description

This compound is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine heterocyclic core. Its structure includes a 4-fluorophenyl group at position 9, along with methyl substituents at positions 3 and 4 (Figure 1).

Properties

Molecular Formula

C19H16FNO3

Molecular Weight

325.3 g/mol

IUPAC Name

9-(4-fluorophenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H16FNO3/c1-11-12(2)19(22)24-18-15(11)7-8-17-16(18)9-21(10-23-17)14-5-3-13(20)4-6-14/h3-8H,9-10H2,1-2H3

InChI Key

JMZCALKGCSMGKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Fluorophenyl halides, primary amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been studied for its anti-inflammatory properties. It has shown the ability to inhibit inflammatory responses by suppressing the nuclear factor-κB and mitogen-activated protein kinase signaling pathways .

Medicine

In medicine, this compound is being investigated for its potential as an anti-tumor agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for further development as a therapeutic agent .

Industry

In the industrial sector, this compound may be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable addition to the portfolio of compounds used in various industrial applications.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the nuclear factor-κB and mitogen-activated protein kinase signaling pathways, which play crucial roles in the regulation of inflammatory responses and cell proliferation . By targeting these pathways, the compound can exert anti-inflammatory and anti-tumor effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-oxazinones are a class of heterocyclic compounds with diverse biological activities. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Variations

The core chromeno-oxazinone scaffold is conserved across analogs, but substituent variations significantly influence properties (Table 1):

Compound Key Substituents Structural Notes
Target compound (CAS 846581-36-0) 9-(4-Fluorophenyl), 3,4-dimethyl Rigid planar core; electron-withdrawing F and electron-donating CH₃ groups.
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-chromeno-oxazin-4-one (4c, n=1) 9-(2-Hydroxyethyl), 3-(4-fluorophenyl) Hydroxyethyl side chain enhances polarity and hydrogen-bonding capacity.
9-(4-Fluorophenyl)-2-phenyl-chromeno-oxazin-4-one (6k) 9-(4-Fluorophenyl), 2-phenyl Bulky phenyl group at position 2 increases steric hindrance.
9-Butyl-3-(4-methoxyphenyl)-chromeno-oxazin-4-one (Compound 2, ) 9-Butyl, 3-(4-methoxyphenyl) Alkyl chain (butyl) improves lipophilicity; methoxy enhances electron density.
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazin-4-one (Compound 7, ) 9-(Furanmethyl), 3-(4-methoxyphenyl) Furan ring introduces aromatic heterocycle, potentially enhancing π-π interactions.

Physicochemical Properties

Key differences in melting points, yields, and spectral data highlight substituent effects (Table 2):

Compound Melting Point (°C) Yield (%) Key Spectral Data Source
Target compound Not reported Not reported NMR/IR/MS data absent in evidence.
4c, n=1 149–151 81 ¹H NMR (CDCl₃): δ 2.98 (t, 2H), 3.77 (t, 2H), 4.23 (s, 2H).
6k 140–143 35 HRMS (ESI): [M + H]⁺ calc. 384.1585, found 384.1585.
Compound 2 Not reported Not reported Promoted osteoblast formation via BMP/Smad pathway.
Compound 7 Not reported Not reported Anti-osteoclastogenic activity via RANK/RANKL/OPG pathway; in vivo efficacy vs. ipriflavone.
  • Melting Points : Hydroxyethyl-substituted 4c (149–151°C) and phenyl-substituted 6k (140–143°C) exhibit higher thermal stability compared to alkyl/furan analogs, likely due to intermolecular H-bonding or π-stacking.
  • Yields : Target compound’s synthesis yield is unspecified, but analogs like 4c (81% yield) and 6k (35% yield) suggest variability based on substituent complexity.

Biological Activity

The compound 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazin family and has garnered attention due to its potential biological activities. This article reviews its biological activity based on available scientific literature and data.

  • Molecular Formula: C19H16FNO3
  • Molecular Weight: 325.33 g/mol
  • IUPAC Name: 9-(4-fluorophenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves binding to specific enzymes or receptors that modulate cellular pathways. For instance, it may influence pathways related to inflammation and microbial resistance through enzyme inhibition or receptor antagonism.

Antimicrobial Activity

Research indicates that 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibits notable antimicrobial properties:

Activity TypeMeasurement MethodResult (IC50/MIC)
Antifungal IC5012.3 - 45 μM
Antibacterial MIC50 - 400 μg/mL

The compound shows varying degrees of activity against different microbial strains, indicating its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that it had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria as well as fungi. The compound's IC50 values were comparable to those of established antibiotics such as ampicillin .

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of this compound. Animal models treated with the compound exhibited reduced symptoms of infection with minimal side effects. This suggests a favorable safety profile for potential therapeutic applications .

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